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The following table summarizes key efficacy data from major clinical trials, which include patients across all

Sokal risk groups. The data for high Sokal risk patients specifically is not provided in the available sources.

TKI (Trial CCyRby12 MMRby12 MMR by 96 .
Key Efficacy Notes
Name) Months Months Weeks
Bosutinib 70% 41% Not Faster time to MMR and CCyR vs.
(BELA) [1] Reported imatinib; fewer on-treatment
transformations to AP/BP [1].
Imatinib (BELA) 68% 27% Not Basis for comparison in the BELA trial
[1] Reported [1].
Asciminib Not Not 37.6% Superior MMR rate at 96 weeks vs.
(ASCEMBL)* [2] Reported Reported bosutinib in later-line treatment [2].
Bosutinib Not Not 15.8% Comparator arm in the ASCEMBL
(ASCEMBL)* [2]  Reported Reported trial (patients treated with >2 prior

TKIs) [2].

Note: The ASCEMBL trial evaluated patients who had been treated with at least two prior TKIs, representing
a later-line treatment setting, unlike the first-line setting of the BELA trial [2]. CCyR: Complete Cytogenetic
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Response; MMR: Major Molecular Response.

Insights on Bosutinib Dosing and Efficacy

While specific high Sokal risk data is unavailable, recent research highlights an optimized dosing strategy

that improves besutinib's overall efficacy and tolerability profile.

¢ Dose Optimization: A 2024 Phase 2 trial (BOGI trial) found that starting with a lower dose of 200 mg
with subsequent escalation significantly reduced discontinuation rates due to drug-related toxicities
(11.4% vs. 28.2% in the control group) while maintaining a higher median dose intensity [3]. This
approach also resulted in lower incidences of diarrhea and grade 3/4 liver enzyme elevations [3] [4].

¢ Pharmacokinetic Correlation: The same study indicated that patients who achieved an MMR
tended to have higher trough concentrations of bosutinib, suggesting that maintaining effective drug
levels is crucial for treatment success [3].

Experimental Methodologies in Cited Studies

To evaluate the efficacy data, it is helpful to understand the design of the key clinical trials referenced.

1. Phase III Randomized Controlled Trial (BELA Trial) [1] - Objective: To compare the efficacy and
safety of boesutinib versus imatinib in adults with newly diagnosed Ph+ CML-CP. - Patient Population: 502
patients were randomized 1:1 to receive either besutinib 500 mg/day or imatinib 400 mg/day. - Key
Endpoints: - Primary: Rate of CCyR at 12 months. - Secondary: Rate of MMR at 12 months, time to
responses, and transformation to accelerated/blast phase (AP/BP). - Assessment Methods: - Cytogenetic
Response: Evaluated by bone marrow cytogenetics (analyzing at least 20 metaphases) or fluorescence in situ
hybridization (FISH). - Molecular Response: Measured via quantitative RT-PCR of BCR::ABL1 mRNA in

peripheral blood at a central laboratory, with responses standardized to the International Scale (IS).

2. Phase II Single-Arm Trial (BOGI Trial) [3] - Objective: To investigate whether a lower initial dose of
bosutinib reduces discontinuation rates due to toxicities. - Patient Population: 35 patients with CML-CP
resistant or intolerant to prior therapy. - Intervention: Bosutinib was initiated at 200 mg/day and escalated
by 100 mg every two weeks to a target of 500 mg/day, contingent on the absence of grade >3 adverse events.

- Pharmacokinetic Analysis: Trough plasma concentrations of bosutinib were measured at predefined
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intervals using liquid chromatography/tandem mass spectrometry (LC/MS/MS) and correlated with

molecular response.

Bosutinib's Mechanism of Action and Study Design

The diagram below illustrates bosutinib's primary mechanism and the design of the BOGI trial that

investigated its optimized dosing.

Interpretation and Future Directions

The available data allows for strategic interpretation, though it has limitations for your specific query.

¢ Addressing the Data Gap: The lack of subgroup analysis for high Sokal risk patients in the search
results is a significant limitation. For a comprehensive understanding, you may need to consult
additional sources, such as pooled analyses of clinical trials or registry data, which sometimes
provide more granular, risk-stratified results.

¢ Strategic Use of Available Evidence: In the absence of direct evidence, the strong overall efficacy
of bosutinib, coupled with the improved tolerability of a dose-escalation strategy, provides a rational
basis for its use. The BOGI trial protocol is particularly relevant for managing patients who may be
more vulnerable to side effects [3].

e Consideration of Later Lines of Therapy: For high-risk patients who have failed previous TKI
treatments, asciminib has emerged as a highly effective option with a superior efficacy and tolerability
profile compared to bosutinib, as demonstrated in the ASCEMBL trial [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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